N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQWVAKSMIWJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Phenyl Acetamide: The benzothiazole core is then coupled with 3-aminophenyl acetamide using coupling reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of a suitable solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Moiety
a) Halogen-Substituted Phenyl Groups
- N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide (): Replacing the 4-fluorophenyl group with 4-chlorophenyl introduces a heavier halogen (Cl vs. F), increasing molecular weight (MW: ~330 vs. ~316) and lipophilicity (logP: ~3.8 vs. ~3.2). Chlorine’s stronger electron-withdrawing effect may enhance stability but reduce solubility.
- N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide (): Substituting fluorine with a 4-methylphenoxy group introduces an ether linkage and methyl group. This increases steric bulk (MW: ~380) and may alter binding kinetics. The methylphenoxy moiety could enhance membrane permeability but reduce specificity due to increased hydrophobicity .
b) Heterocyclic Modifications
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide ():
Replacing the 4-fluorophenyl group with a 4-methylpiperazine ring introduces basicity (pKa ~8.5) and water solubility. This analog showed moderate anticancer activity (IC₅₀: 12–18 µM) in preliminary screenings, attributed to piperazine’s ability to modulate cellular uptake . - 2-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ():
Incorporation of a pyrimidoindole ring and trifluoromethoxy group increases complexity (MW: ~536) and introduces multiple hydrogen-bonding sites. The trifluoromethoxy group enhances metabolic stability, making this analog a candidate for prolonged therapeutic action .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Fluorine and chlorine substituents increase logP (3.2–3.8), favoring blood-brain barrier penetration but risking off-target effects. The methylphenoxy analog (logP ~4.1) may require formulation aids for solubility .
- Metabolic Stability : Fluorine reduces oxidative metabolism, while piperazine and trifluoromethoxy groups enhance resistance to cytochrome P450 enzymes .
- Synthetic Accessibility : The target compound and its 4-chloro analog are synthesized via straightforward coupling reactions (e.g., DMF/K₂CO₃), whereas pyrimidoindole derivatives require multi-step protocols .
Key Research Findings
- Anticancer Potential: Benzothiazole analogs with electron-withdrawing groups (e.g., F, Cl) show superior cytotoxicity compared to alkyl or alkoxy variants, likely due to enhanced DNA intercalation .
- Biofilm Inhibition : Fluorophenylacetamide derivatives with sulfur linkages (e.g., thioacetamide in ) exhibit biofilm disruption in Gram-positive bacteria, suggesting a role in antimicrobial therapy .
- Structural Insights : X-ray crystallography of the 4-chloro analog () reveals planar benzothiazole and acetamide moieties, facilitating π-π stacking with biological targets .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a benzothiazole moiety with a phenyl group and an acetamide functional group, which may confer various pharmacological properties.
Molecular Structure and Properties
- Molecular Formula : C15H12FN2OS
- Molecular Weight : Approximately 272.34 g/mol
The presence of the benzothiazole unit is significant as it has been associated with various biological activities, including antimicrobial and anticancer properties. The 4-fluorophenyl group may enhance the compound's binding affinity to specific biological targets, potentially increasing its efficacy.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole often exhibit antimicrobial activity. This compound has shown potential in inhibiting bacterial growth. This activity is believed to result from its ability to disrupt bacterial cell membranes and interfere with DNA synthesis, leading to cell death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including colorectal (HCT-116) and lung (A549) cancer cells. For instance, related benzothiazole derivatives have shown IC50 values indicating significant cytotoxicity, suggesting that this compound may also possess similar effects .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
- Receptor Binding : It can interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Pathway Modulation : The compound could affect various cellular pathways such as apoptosis or cell cycle regulation .
Structure-Activity Relationship (SAR)
A study focused on the SAR of benzothiazole derivatives highlighted that the introduction of electron-withdrawing groups significantly enhances anticancer activity. For example, compounds with fluorine substituents showed improved cytotoxic profiles compared to those without such modifications .
Comparative Analysis of Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-phenylacetamide | Structure | Moderate antibacterial activity |
| 2-(2,4-dichlorophenyl)-1,3-benzothiazole | Structure | Notable anticancer properties |
| N-(4-chloro-1,3-benzothiazol-2-yl)-N-isopropylacetamide | Structure | Low cytotoxicity |
The unique combination of the benzothiazole moiety with a 4-fluorophenyl group in this compound may impart specific antibacterial properties and enhance binding affinity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
